molecular formula C13H17NO4S B395137 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 385381-42-0

4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No. B395137
CAS RN: 385381-42-0
M. Wt: 283.35g/mol
InChI Key: GMHMXSDZBUXIBZ-UHFFFAOYSA-N
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Description

“4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S . It is related to other compounds such as “4-Chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid” and “3,4-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid” which have similar structures .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid” includes a benzoic acid group attached to a sulfonyl group, which is further attached to a 4-methylpiperidin-1-yl group . The InChI code for this compound is 1S/C13H17NO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is 283.35 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its relative lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 83.1 Ų .

Scientific Research Applications

  • Antibacterial Activity: Derivatives of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid have been synthesized and shown to possess valuable antibacterial properties. This suggests potential applications in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

  • Amino Acid Derivatives: Studies on creating amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, a related compound, indicate potential applications in peptide chemistry and drug development (Anastasiia Riabchenko et al., 2020).

  • EP1 Receptor Antagonists: Certain analogs of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid have been identified as EP1 receptor antagonists, with potential therapeutic applications in conditions modulated by this receptor (A. Naganawa et al., 2006).

  • Metal Extraction: Sulfonyl-bridged oligo(benzoic acid)s derived from similar structures exhibit high extractability toward lanthanoid ions, indicating potential applications in metal extraction and purification processes (Naoya Morohashi et al., 2014).

  • Eco-Friendly Synthesis: Research into the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under green conditions, including derivatives of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid, highlights the pursuit of more environmentally friendly synthetic methods in pharmaceutical chemistry (Z. Almarhoon et al., 2019).

  • Drug Development: Its role as a key precursor in the synthesis of pharmaceuticals like imatinib demonstrates its importance in drug synthesis and development (E. Koroleva et al., 2012).

  • Stress Tolerance in Plants: Benzoic acid derivatives, closely related to 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid, have been investigated for their role in inducing stress tolerance in plants (T. Senaratna et al., 2004).

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHMXSDZBUXIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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